An In-depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid, a member of the versatile family of organoboron compounds, holds significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its stability and reactivity. Furthermore, this document elucidates the emerging role of phenylboronic acids in modulating cellular signaling pathways, with a particular focus on the Rho GTPase network, a critical regulator of cancer cell migration. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of this compound's therapeutic and synthetic applications.
Core Chemical Properties
(2-(Diethylcarbamoyl)phenyl)boronic acid, also known as N,N-Diethyl-2-boronobenzamide, is an ortho-substituted phenylboronic acid derivative. The presence of the diethylcarbamoyl group at the ortho position significantly influences its chemical and physical characteristics.
Physicochemical Data
A summary of the key physicochemical properties of (2-(Diethylcarbamoyl)phenyl)boronic acid is presented in Table 1. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature, a common challenge for specialized reagents. For a closely related compound, [2-(diethyl-carbamoyloxy)-phenyl]-boronic acid, these values are listed as not available.[1] In contrast, the para-isomer, 4-(Diethylcarbamoyl)phenylboronic acid, has a reported melting point of 142 °C and a boiling point of 423.25 °C.[2]
| Property | Value | Source |
| CAS Number | 129112-21-6 | [3] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [3] |
| Molecular Weight | 221.06 g/mol | [3] |
| Appearance | White to off-white crystalline powder or liquid | [4] |
| Purity | ≥95% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride (general for phenylboronic acids) | [5] |
Table 1: Physicochemical Properties of (2-(Diethylcarbamoyl)phenyl)boronic acid
Spectral Data
Detailed experimental spectral data for (2-(Diethylcarbamoyl)phenyl)boronic acid is not widely published. However, based on the known chemical shifts for phenylboronic acid and the expected influence of the ortho-diethylcarbamoyl substituent, predicted ¹H and ¹³C NMR chemical shifts can be estimated.
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¹H NMR Spectroscopy: The aromatic protons are expected to appear in the range of 7.2-8.0 ppm. The ethyl protons of the diethylcarbamoyl group would likely present as a quartet around 3.4-3.6 ppm and a triplet around 1.1-1.3 ppm. The acidic protons of the boronic acid group are broad and may be difficult to observe. For the parent phenylboronic acid, aromatic proton signals are observed at approximately 7.99, 7.79, 7.39, and 7.33 ppm.[6]
-
¹³C NMR Spectroscopy: The ipso-carbon attached to the boron atom is a key signal, though it can be broadened due to quadrupolar relaxation of the boron nucleus.[7] For phenylboronic acid, the aromatic carbons appear in the range of 128-135 ppm.[8] The carbonyl carbon of the amide group is expected in the downfield region, typically around 168-172 ppm. The carbons of the ethyl groups would be found in the upfield region.
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¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids and their esters. The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters that can form in the presence of diols.[9]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common and effective method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis. For (2-(Diethylcarbamoyl)phenyl)boronic acid, the synthesis would logically start from an ortho-halogenated N,N-diethylbenzamide.
Workflow for the Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid
Caption: Proposed synthetic workflow for (2-(Diethylcarbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general methods for arylboronic acid synthesis.[10]
Materials:
-
2-Bromo-N,N-diethylbenzamide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (2-(Diethylcarbamoyl)phenyl)boronic acid as a solid.
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reactivity and Stability
The reactivity and stability of (2-(Diethylcarbamoyl)phenyl)boronic acid are influenced by the electronic and steric effects of the ortho-diethylcarbamoyl group.
Stability
Phenylboronic acids are generally stable compounds, but they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water. The stability of ortho-substituted phenylboronic acids can be particularly influenced by the nature of the substituent. For ortho-substituents containing a carbonyl group, the stability to oxidation increases with the electron density on the coordinating oxygen atom. The trend is as follows: aminocarbonyl > methoxycarbonyl > acetyl > formyl.[11] This suggests that the amide group in (2-(Diethylcarbamoyl)phenyl)boronic acid contributes to its enhanced stability compared to other ortho-carbonyl substituted phenylboronic acids.
Reactivity
(2-(Diethylcarbamoyl)phenyl)boronic acid is expected to participate in the typical reactions of arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing the coupling of the boronic acid with a variety of organic halides and triflates. The ortho-diethylcarbamoyl group can influence the reactivity in these coupling reactions through steric hindrance and potential coordination to the metal center.
Role in Cellular Signaling: The Rho GTPase Pathway
Recent research has highlighted the potential of phenylboronic acids to modulate cellular signaling pathways, with significant implications for drug discovery, particularly in oncology.
Phenylboronic Acids as Inhibitors of Cancer Cell Migration
The parent compound, phenylboronic acid, has been shown to inhibit the migration of prostate cancer cells.[10] This inhibition is attributed to its impact on the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and cell motility.
The Rho GTPase Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state.[12][13] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which promote inactivation.[14] In their active state, Rho GTPases interact with downstream effector proteins to control a wide range of cellular processes, including the formation of stress fibers, lamellipodia, and filopodia, all of which are crucial for cell migration.[15]
Diagram of the Rho GTPase Signaling Pathway
Caption: Overview of the Rho GTPase signaling pathway and its inhibition.
Potential for (2-(Diethylcarbamoyl)phenyl)boronic acid in Targeting Rho GTPases
While the inhibitory effects on the Rho GTPase pathway have been demonstrated for the parent phenylboronic acid, the specific role of (2-(Diethylcarbamoyl)phenyl)boronic acid in this context has not yet been reported. However, the presence of the ortho-diethylcarbamoyl group could potentially enhance its inhibitory activity or alter its selectivity for different Rho GTPases or their regulators. The amide functionality could engage in additional interactions within the binding pockets of target proteins, potentially leading to increased potency. Further research is warranted to investigate the specific effects of this and other substituted phenylboronic acids on the Rho GTPase signaling cascade and their potential as anti-metastatic agents.
Conclusion
(2-(Diethylcarbamoyl)phenyl)boronic acid is a valuable synthetic building block with promising, yet underexplored, potential in the field of drug discovery. This technical guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. The enhanced stability conferred by the ortho-amide group makes it an attractive scaffold for further derivatization. The established link between phenylboronic acids and the inhibition of the Rho GTPase signaling pathway opens up exciting avenues for the investigation of (2-(Diethylcarbamoyl)phenyl)boronic acid as a potential therapeutic agent for diseases characterized by aberrant cell migration, such as cancer. This document aims to provide a solid foundation for researchers to further explore the chemical biology and medicinal applications of this intriguing molecule.
References
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- 4. rsc.org [rsc.org]
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- 7. reddit.com [reddit.com]
- 8. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho GTPase Signaling: A Molecular Switchboard for Regulating the Actin Cytoskeleton in Axon Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The Multiple Functions of Rho GTPases in Fission Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho GTPase effectors and NAD metabolism in cancer immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
